Estramustine
Overview
Description
Estramustine is a derivative of estradiol with a nitrogen mustard moiety . It belongs to the general group of medicines called antineoplastics . It is used to treat metastatic or progressive prostate cancer . It is an estrogen ester, specifically, the C3 normustine ester of estradiol, and acts in part as a prodrug of estradiol in the body .
Synthesis Analysis
The synthesis of Estramustine involves a two-step, one-pot procedure based on the reaction of N,N-bis(2-chloroethyl)carbamoyl chloride with commercially available estrone or estradiol . The phosphorylation of the resulting compound followed by hydrolysis gives Estramustine .Molecular Structure Analysis
The main structural features of Estramustine include the geometries of the steroid moieties being closely similar to those of the parent steroids . The bonds around the nitrogen atom of the nitrogen mustard grouping lie approximately in a plane in each structure .Chemical Reactions Analysis
Estramustine is a combination of estradiol with nitrogen mustard. In vivo, the nitrogen-mustard moiety becomes active and participates in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death .Physical And Chemical Properties Analysis
Estramustine is a carbamate ester obtained by the formal condensation of the hydroxy group of 17beta-estradiol with the carboxy group of bis(2-chloroethyl)carbamic acid . It has a role as an antineoplastic agent, an alkylating agent, and a radiation protective agent .Scientific Research Applications
Estramustine Phosphate in Prostatic Cancer Treatment
Estramustine phosphate is a derivative of estradiol combined with a nitrogen mustard alkylating agent, intended to target estrogen-dependent malignancies. Initially designed to release the alkylating moiety specifically in estrogen-dependent tissues for treating prostatic cancer, both preclinical and clinical data have been examined to assess this concept's fulfillment. Despite the initial hopes, evidence suggests that estramustine phosphate does not specifically release the alkylating component in estrogen-dependent tissues. However, it has shown to be an active compound with acceptable toxicity levels in prostatic cancer treatment, warranting further clinical trials to determine its future role in this domain (Von Hoff et al., 1977).
Hormone Refractory Prostate Cancer Trials
In the context of hormone refractory metastatic prostate cancer, estramustine has been evaluated among other single agents like methotrexate, cisplatin, and cyclophosphamide for its objective response rates against standard treatments. Results from National Prostate Cancer Project (NPCP) trials and subsequent studies have not shown significant survival advantages or disease-free survival improvements with estramustine compared to other treatments, including combinations with vinblastine. This highlights the complex nature of hormone refractory prostate cancer treatment and the need for more accurate evaluation of such therapies (Murphy, 1999).
Steroidal Anticancer Agents and Estradiol-related Compounds
Research into steroidal compounds as anticancer agents, including estramustine, has evolved significantly over the past five decades. The development of new steroids for clinical use has been paralleled by an expanding understanding of the endogenous steroid system's role in carcinogenesis. Estramustine, among others, has been part of this clinical repertoire, acting on the premise of targeting estrogen-dependent malignancies. This body of work calls for a regular review of the latest scientific findings to navigate the rapidly diversifying field of estradiol-related anticancer agents (Minorics & Zupkó, 2018).
Adjuvant and Neoadjuvant Therapies in High-Risk Localized Prostate Cancer
Estramustine's role extends into adjuvant and neoadjuvant therapies for high-risk localized prostate cancer, exploring its efficacy in combination with hormone therapy and other antineoplastic agents. The strategic use of estramustine in these settings aims to improve outcomes for patients otherwise likely to experience treatment failure. This review underlines the ongoing efforts to refine therapeutic strategies and enhance the understanding of how treatments like estramustine can be optimized for better clinical outcomes (Giannakopoulos et al., 2006).
Safety And Hazards
Estramustine may cause serious side effects. Stop using estramustine and call your doctor at once if you have heart problems, signs of a stroke, signs of a blood clot in the lung, or signs of a blood clot deep in the body . You should not use estramustine if you have a blood clot, swelling of a vein caused by a blood clot, or if you have ever had an allergic reaction to estradiol or nitrogen mustard .
Future Directions
Despite many recent advances in the therapy for metastatic castration-resistant prostate cancer (mCRPC), the disease remains incurable, although men suffering from this disease are living considerably longer . More high-quality randomized controlled trials (RCTs) are needed to confirm whether the addition of estramustine to chemotherapy would improve the overall survival .
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJXPJMRWBBIH-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046458 | |
Record name | Estramustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Estramustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.85e-04 g/L | |
Record name | Estramustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Estramustine is a derivative of estradiol with a nitrogen mustard moiety. This gives it alkylating properties. In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells. This causes DNA strandbreaks or misscoding events. This leads to apoptosis and cell death. Also, due to the drugs estrogen component, it can bind more selectively to active estrogen receptors. | |
Record name | Estramustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estramustine | |
CAS RN |
2998-57-4 | |
Record name | Estramustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Estramustine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estramustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | estramustine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201 | |
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Record name | Estramustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estramustine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ESTRAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Estramustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104.5 °C | |
Record name | Estramustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Estramustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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